Methyl 6-chloro-5-fluoropicolinate
Overview
Description
Methyl 6-chloro-5-fluoropicolinate is a useful research compound. Its molecular formula is C7H5ClFNO2 and its molecular weight is 189.57 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known to inhibit cytochrome p450 1a2 (cyp1a2) . CYP1A2 is an enzyme that plays a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Mode of Action
Methyl 6-chloro-5-fluoropicolinate interacts with its target, CYP1A2, by inhibiting its activity This interaction can lead to changes in the metabolic processes regulated by CYP1A2
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the metabolism of various drugs and lipids, given its interaction with CYP1A2
Pharmacokinetics
This compound has high gastrointestinal absorption, indicating good oral bioavailability . It is also permeable to the blood-brain barrier (BBB), suggesting it can reach the central nervous system . Its lipophilicity, as indicated by Log Po/w values, suggests it has good cell membrane permeability .
Result of Action
Given its inhibition of CYP1A2, it can be inferred that it may alter the metabolic processes regulated by this enzyme .
Properties
IUPAC Name |
methyl 6-chloro-5-fluoropyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGCVVSRZHFYPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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